molecular formula C8H9BrClN B15314359 2-(2-Bromo-6-chlorophenyl)ethan-1-amine

2-(2-Bromo-6-chlorophenyl)ethan-1-amine

Cat. No.: B15314359
M. Wt: 234.52 g/mol
InChI Key: AIABXNHJNHMIHV-UHFFFAOYSA-N
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Description

2-(2-Bromo-6-chlorophenyl)ethan-1-amine is an organic compound with the molecular formula C8H9BrClN It is a derivative of phenylethylamine, where the phenyl ring is substituted with bromine and chlorine atoms

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-Bromo-6-chlorophenyl)ethan-1-amine typically involves the halogenation of phenylethylamine derivatives. One common method is the bromination and chlorination of phenylethylamine using bromine and chlorine reagents under controlled conditions. The reaction is usually carried out in an inert atmosphere to prevent unwanted side reactions.

Industrial Production Methods

Industrial production of this compound may involve large-scale halogenation processes. These processes are optimized for high yield and purity, often using continuous flow reactors and advanced purification techniques such as crystallization and distillation.

Chemical Reactions Analysis

Types of Reactions

2-(2-Bromo-6-chlorophenyl)ethan-1-amine can undergo various chemical reactions, including:

    Substitution Reactions: The bromine and chlorine atoms can be substituted with other functional groups using nucleophilic substitution reactions.

    Oxidation and Reduction: The amine group can be oxidized to form corresponding imines or reduced to form secondary amines.

    Coupling Reactions: The compound can participate in coupling reactions to form more complex molecules.

Common Reagents and Conditions

    Nucleophilic Substitution: Common reagents include sodium hydroxide or potassium tert-butoxide.

    Oxidation: Reagents such as potassium permanganate or hydrogen peroxide can be used.

    Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) is a typical method.

Major Products

    Substitution Products: Depending on the nucleophile used, various substituted derivatives can be formed.

    Oxidation Products: Imines or nitriles can be formed.

    Reduction Products: Secondary amines are common products.

Scientific Research Applications

2-(2-Bromo-6-chlorophenyl)ethan-1-amine has several applications in scientific research:

    Medicinal Chemistry: It is used as an intermediate in the synthesis of pharmaceutical compounds, particularly those targeting neurological pathways.

    Material Science: The compound is used in the development of novel materials with specific electronic properties.

    Biological Studies: It serves as a probe in studying the effects of halogenated phenylethylamines on biological systems.

Mechanism of Action

The mechanism of action of 2-(2-Bromo-6-chlorophenyl)ethan-1-amine involves its interaction with specific molecular targets, such as neurotransmitter receptors. The halogen substituents on the phenyl ring can influence the binding affinity and selectivity of the compound towards these targets. The exact pathways and molecular interactions depend on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

  • 2-(2-Bromo-4-chlorophenyl)ethan-1-amine
  • 2-(2-Bromo-6-fluorophenyl)ethan-1-amine
  • 2-(2-Chloro-6-fluorophenyl)ethan-1-amine

Uniqueness

2-(2-Bromo-6-chlorophenyl)ethan-1-amine is unique due to the specific positioning of the bromine and chlorine atoms on the phenyl ring. This unique substitution pattern can result in distinct chemical and biological properties compared to other halogenated phenylethylamines.

Properties

Molecular Formula

C8H9BrClN

Molecular Weight

234.52 g/mol

IUPAC Name

2-(2-bromo-6-chlorophenyl)ethanamine

InChI

InChI=1S/C8H9BrClN/c9-7-2-1-3-8(10)6(7)4-5-11/h1-3H,4-5,11H2

InChI Key

AIABXNHJNHMIHV-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C(=C1)Br)CCN)Cl

Origin of Product

United States

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